Methyl 2,4-dioxo-4-(pyridin-2-YL)butanoate
Description
Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is a specialized organic compound featuring a butanoate ester backbone substituted with two ketone groups at positions 2 and 4, and a pyridin-2-yl moiety at the terminal carbon. Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.19 g/mol. Such compounds are often explored as intermediates in pharmaceutical synthesis or ligands for metal complexes. Computational methods like density-functional theory (DFT) and crystallographic tools such as SHELX are critical for analyzing its electronic structure and molecular geometry.
Properties
IUPAC Name |
methyl 2,4-dioxo-4-pyridin-2-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)9(13)6-8(12)7-4-2-3-5-11-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQGYDNRLWYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate typically involves the reaction of pyridine derivatives with suitable esterifying agents under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored in sealed containers at room temperature to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted pyridine derivatives .
Scientific Research Applications
Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects by interacting with cellular proteins and enzymes . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes within the cell .
Comparison with Similar Compounds
Substituent Effects
- Pyridin-2-yl vs. Pyridin-4-yl: The nitrogen atom in the pyridin-2-yl group is adjacent to the point of attachment, enabling stronger coordination with metal ions compared to the pyridin-4-yl isomer.
- Pyridin-2-yl vs. 2-Thienyl : Replacing the pyridine ring with a sulfur-containing thienyl group introduces distinct electronic properties. The thienyl moiety is less basic but may participate in sulfur-specific interactions (e.g., π-stacking or charge-transfer complexes) .
Ester Group Influence
- The methyl ester in this compound reduces lipophilicity compared to the ethyl analog, enhancing solubility in polar solvents. Ethyl esters, however, may improve membrane permeability in biological systems .
Molecular Weight and Functional Diversity
- The thienyl derivative’s higher molecular weight (212.23 g/mol) stems from sulfur’s atomic mass, while the ethyl pyridin-4-yl compound’s larger size (225.21 g/mol) reflects the added ethyl group .
Research Findings and Implications
Electronic and Coordination Properties
- Pyridine Derivatives : The pyridin-2-yl group’s nitrogen position facilitates stronger metal-ligand interactions, making it suitable for catalytic or sensor applications. DFT studies (as applied in similar systems ) predict enhanced electron-withdrawing effects compared to thienyl analogs.
- Thienyl Derivatives : Sulfur’s polarizability may stabilize charge-separated intermediates in photochemical reactions, though this remains speculative without direct experimental data .
Biological Activity
Methyl 2,4-dioxo-4-(pyridin-2-YL)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two oxo groups, which contribute to its reactivity and biological profile. The compound can be synthesized through various organic reactions, making it a versatile building block in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxo groups allow for hydrogen bonding with enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that it can interfere with microbial growth by disrupting essential metabolic processes in bacteria.
- Anticancer Properties : Investigations into its anticancer potential suggest that it may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various bacterial strains. In vitro assays demonstrated that the compound exhibits concentration-dependent inhibition of microbial growth, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. For instance, it has been evaluated in cell lines for its ability to induce apoptosis and inhibit proliferation. A study highlighted its effectiveness against specific cancer types, reinforcing the need for further exploration in clinical settings .
Research Findings and Case Studies
Applications in Medicine and Industry
This compound shows promise not only as a potential therapeutic agent but also as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that can enhance its biological activity or target specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
